1-(4-Chlorobenzoyl)-4-mesitylpiperazine

Beschreibung

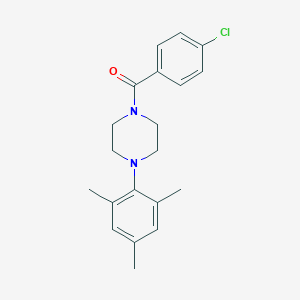

1-(4-Chlorobenzoyl)-4-mesitylpiperazine is a piperazine derivative featuring a 4-chlorobenzoyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) substituent at the 4-position of the piperazine ring. The compound’s structure combines electron-withdrawing (chlorobenzoyl) and sterically bulky (mesityl) groups, which influence its physicochemical and pharmacological properties. Piperazine derivatives are widely studied for their versatility in drug design, particularly in modulating receptor binding and pharmacokinetic profiles .

The molecular formula of this compound is C₂₀H₂₂ClN₂O, with a molecular weight of 344.86 g/mol.

Eigenschaften

Molekularformel |

C20H23ClN2O |

|---|---|

Molekulargewicht |

342.9 g/mol |

IUPAC-Name |

(4-chlorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |

InChI-Schlüssel |

VMXUXUGIQGMNBO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with variations in substituents significantly affecting their biological activity, solubility, and metabolic stability. Below is a comparative analysis of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine and related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity: 4-Chlorobenzoyl Group: Present in both this compound and the thiophene derivative from , this group enhances lipophilicity and receptor binding via halogen interactions. In the thiophene compound, it contributes to allosteric modulation of adenosine receptors . Mesityl Group: Unlike smaller substituents (e.g., 4-chlorophenyl in 4-CPP), the mesityl group in the target compound introduces significant steric bulk, which may reduce off-target interactions but could also limit solubility .

Structural Complexity vs. Simplicity: Simple derivatives like 4-CPP (molecular weight 198.68 g/mol) are easier to synthesize but lack the multifunctional groups required for selective receptor targeting. The target compound’s dual substituents (chlorobenzoyl and mesityl) balance electronic and steric effects, a strategy seen in advanced drug candidates like the adenosine receptor enhancers .

The mesityl group could confer unique pharmacokinetic advantages, such as prolonged half-life due to reduced metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.